N1-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine
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Overview
Description
N’-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine is a heterocyclic compound that features a pyrimidine ring substituted with a 3-methylpyrazol group and an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine typically involves multi-step procedures. One common method includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-methylpyrazol group: This step often involves a nucleophilic substitution reaction where a suitable pyrazole derivative is reacted with the pyrimidine intermediate.
Attachment of the ethane-1,2-diamine moiety: This can be done through a coupling reaction, such as a Buchwald-Hartwig amination, where the pyrimidine derivative is reacted with ethane-1,2-diamine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
N’-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking phosphorylation events .
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Imidazole-containing compounds
Uniqueness
N’-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1706438-25-6 |
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Molecular Formula |
C10H14N6 |
Molecular Weight |
218.26 g/mol |
IUPAC Name |
N'-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C10H14N6/c1-8-2-5-16(15-8)10-6-9(12-4-3-11)13-7-14-10/h2,5-7H,3-4,11H2,1H3,(H,12,13,14) |
InChI Key |
UERDALQWCBZUSY-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1)C2=NC=NC(=C2)NCCN |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=NC(=C2)NCCN |
Origin of Product |
United States |
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